Delaminomycin A
Overview
Description
Delaminomycin A is a novel nonpeptide extracellular matrix receptor antagonist and a potent immunomodulator. It was isolated from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3. This compound exhibits inhibitory activity for cell adhesion to extracellular matrix components such as fibronectin, laminin, and collagen type IV .
Mechanism of Action
Target of Action
Delaminomycin A primarily targets components of the extracellular matrix (ECM), including fibronectin, laminin, and collagen type IV . These components play a crucial role in cell adhesion, a process that is fundamental to the organization of cells into tissues and organs. By interacting with these targets, this compound can influence cell behavior and function.
Mode of Action
This compound interacts with its targets by acting as a low molecular weight inhibitor of cell adhesion to ECM components . This interaction results in the suppression of cell adhesion, thereby affecting the organization and function of cells within tissues.
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. It is derived from six acetate units, five propionate units, and one glycine unit . These components are assembled in a specific sequence to form the complex structure of this compound. The inhibition of cell adhesion to ECM components by this compound can affect various downstream cellular processes, including cell migration, proliferation, and differentiation.
Result of Action
The primary result of this compound’s action is the inhibition of cell adhesion to ECM components . This can suppress immune responses in vitro and in vivo and exhibit antimicrobial activity on Gram-positive bacteria . By disrupting cell adhesion, this compound can influence a variety of cellular processes and responses, potentially leading to changes in tissue organization and function.
Biochemical Analysis
Biochemical Properties
Delaminomycin A interacts with various biomolecules, primarily those involved in cell adhesion to ECM components . It exhibits inhibitory activity for cell adhesion to ECM components, which suggests that it may interact with enzymes and proteins involved in these processes .
Cellular Effects
This compound has been shown to suppress immune responses in vitro and in vivo . It also exhibits antimicrobial activity on Gram-positive bacteria . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a low molecular weight inhibitor of cell adhesion to ECM components . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways of this compound involve its biosynthesis from six acetate units, five propionate units, and one glycine unit . This suggests that it interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Delaminomycin A involves the incorporation of six acetate units, five propionate units, and one glycine unit. The production process includes fermentation using Streptomyces albulus MJ202-72F3, followed by purification through centrifugal partition chromatography, preparative reverse phase HPLC, and Sephadex LH-20 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation. The seed medium consists of glucose, yeast extract, Casamino acids, and calcium carbonate. The production medium includes glucose, yeast extract, Casamino acids, potassium chloride, and calcium carbonate. The fermentation is carried out at 28°C for 6-7 days on a rotary shaker .
Chemical Reactions Analysis
Types of Reactions
Delaminomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced derivatives of this compound. These derivatives retain the biological activity of the parent compound and exhibit similar inhibitory effects on cell adhesion .
Scientific Research Applications
Delaminomycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the biosynthesis of nonpeptide extracellular matrix receptor antagonists.
Biology: this compound is utilized in research on cell adhesion and immune response modulation.
Industry: This compound is explored for its use in developing new antibiotics and immunomodulatory drugs
Comparison with Similar Compounds
Similar Compounds
Delaminomycin B: Similar to Delaminomycin A but with a methoxy group instead of a hydroxyl group.
Delaminomycin C: Similar to this compound but with a hydrogen atom instead of a hydroxyl group.
Uniqueness
This compound is unique due to its potent inhibitory activity on cell adhesion and its broad-spectrum antimicrobial properties. Its ability to modulate immune responses makes it a valuable compound for research and therapeutic applications .
Biological Activity
Delaminomycin A is a novel compound derived from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3. This compound has garnered attention due to its significant biological activities, particularly as an extracellular matrix receptor antagonist and immunomodulator. This article explores the biological activity of this compound, detailing its mechanisms, biochemical properties, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is characterized by its complex structure, which includes a pyrrolidine ring and various substituents that influence its biological activity. The specific structure has been elucidated through spectral analyses and chemical studies .
- Biosynthesis : The compound is biosynthesized from six acetate units, five propionate units, and one glycine unit, indicating a complex metabolic pathway involving various precursors .
This compound primarily functions as a low molecular weight inhibitor of cell adhesion to extracellular matrix components such as fibronectin, laminin, and collagen type IV. This inhibition plays a critical role in modulating immune responses and influencing cellular behaviors.
Target Interaction
- Cell Adhesion : By interfering with the binding of cells to the extracellular matrix (ECM), this compound alters cellular signaling pathways that are crucial for cell migration, proliferation, and survival .
This compound exhibits several noteworthy biochemical properties:
- Immunosuppressive Effects : In vitro studies have demonstrated that this compound can suppress immune responses, particularly in assays involving lymphocyte proliferation .
- Cellular Effects : The compound has shown efficacy in inhibiting the adhesion of various cancer cell lines, including B16 melanoma cells, thereby suggesting potential applications in cancer therapy .
Case Studies
- Inhibition of Cell Adhesion :
- Immunomodulatory Activity :
Comparative Biological Activity Table
Compound | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Cell Adhesion Inhibition | 0.5 | Strong inhibition on B16 melanoma cells |
Spiro Compounds | Cell Adhesion Inhibition | 0.7 | Less effective than this compound |
Natural Products | Cell Adhesion Inhibition | 1.0 | Comparison with structurally related compounds |
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the structure of this compound can significantly affect its biological activity:
- Substituent Variations : Changes at the C-5' position of the pyrrolidine ring influence immunosuppressive activity; for instance, hydroxyl groups enhance activity compared to methoxy or hydrogen substituents .
- Spiro Compounds : Derivatives with spiro structures exhibited enhanced inhibitory effects on lymphocyte proliferation but varied in their efficacy against different cancer cell lines .
Properties
IUPAC Name |
(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPXPDCVAUXRV-XBBTVXHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149779-38-4 | |
Record name | Delaminomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Delaminomycin A and what is its mechanism of action?
A: this compound is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []
Q2: What is the structure of this compound and what is its molecular weight?
A: this compound is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of this compound is C27H41NO6, and its molecular weight is 479.6 g/mol. []
Q3: How is this compound biosynthesized?
A: Studies using 13C-labeled precursors have revealed that this compound is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.
Q4: Has the relationship between the structure of this compound and its biological activity been investigated?
A: Yes, structure-activity relationship (SAR) studies have been conducted on this compound and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []
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